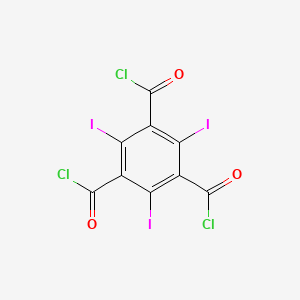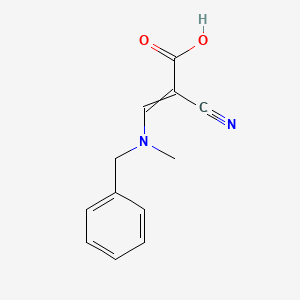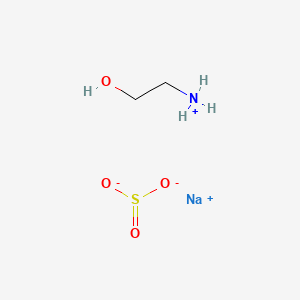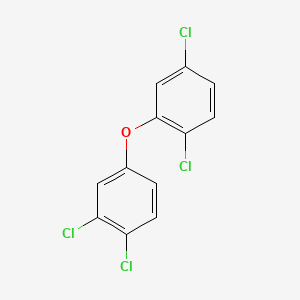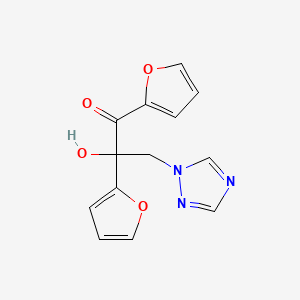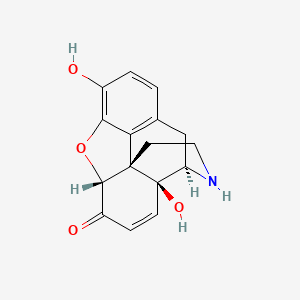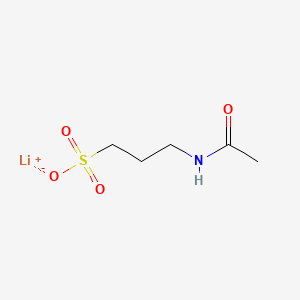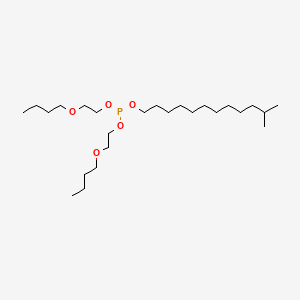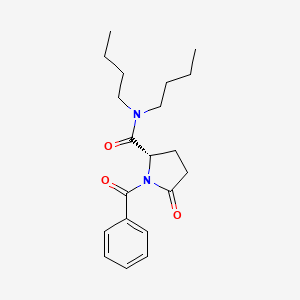
Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate: is a chemical compound that belongs to the class of oleate esters. It is characterized by the presence of a sodium ion, a carboxylate group, and an oleate moiety. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves the esterification of oleic acid with a suitable alcohol, followed by the introduction of a sodium ion. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where oleic acid and the alcohol are mixed in the presence of a catalyst. The mixture is heated to a specific temperature to ensure complete esterification. The resulting product is then purified and neutralized with a sodium hydroxide solution to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the carboxylate group, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Oxidized derivatives of the oleate moiety.
Reduction: Reduced forms of the compound.
Substitution: Compounds with different cations replacing the sodium ion.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is used as a surfactant in various chemical reactions, aiding in the emulsification and stabilization of mixtures.
Biology: In biological research, this compound is used in the formulation of various biochemical assays and as a component in cell culture media.
Industry: Industrially, this compound is used in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its ability to reduce surface tension and form micelles. This property is particularly useful in emulsification processes. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the compound. The pathways involved include the stabilization of emulsions and the solubilization of hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
- Sodium 1-carboxylatoethyl oleate
- Sodium lauryl sulfate
- Sodium stearate
Comparison:
- Sodium 1-carboxylatoethyl oleate: Similar in structure but differs in the position of the carboxylate group.
- Sodium lauryl sulfate: A common surfactant with a simpler structure and different fatty acid chain length.
- Sodium stearate: Another surfactant with a saturated fatty acid chain, differing in its chemical properties and applications.
Uniqueness: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its specific ester structure and the presence of both a carboxylate group and an oleate moiety, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
42415-80-5 |
|---|---|
Molekularformel |
C24H41NaO6 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate |
InChI |
InChI=1S/C24H42O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-; |
InChI-Schlüssel |
LJXQVMLSQZESSP-AFEZEDKISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


